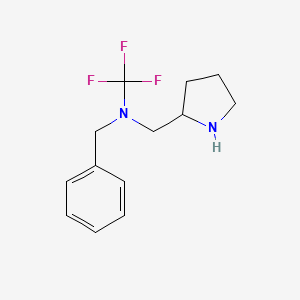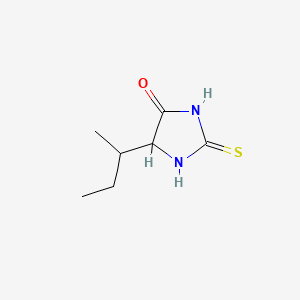
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine: is an organic compound that features a piperidine ring attached to an ethanamine backbone, with a trifluoromethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Attachment of the Ethanamine Backbone: The piperidine ring is then reacted with an appropriate ethanamine derivative, such as 2-chloro-N-(trifluoromethyl)ethanamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, followed by purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The ethanamine backbone can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine N-oxide.
Reduction: N-(piperidin-3-ylmethyl)-N-methyl ethanamine.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials, particularly those requiring fluorinated components for improved performance.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, while the trifluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-3-ylmethyl)-N-methyl ethanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(piperidin-3-ylmethyl)-N-(difluoromethyl)ethanamine: Contains a difluoromethyl group instead of a trifluoromethyl group, potentially altering its reactivity and stability.
Uniqueness
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can influence its chemical reactivity, biological activity, and overall stability compared to similar compounds.
Properties
Molecular Formula |
C9H17F3N2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-14(9(10,11)12)7-8-4-3-5-13-6-8/h8,13H,2-7H2,1H3 |
InChI Key |
CRWQVORSYCVUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCNC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
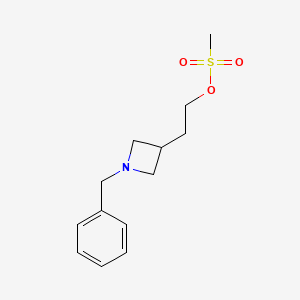
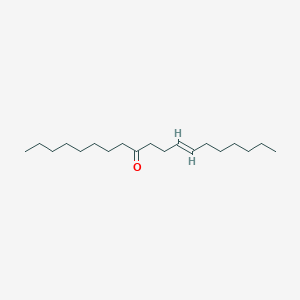
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
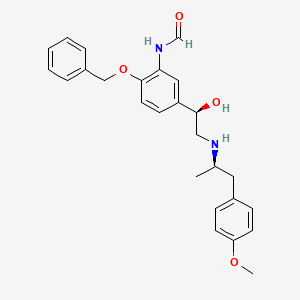
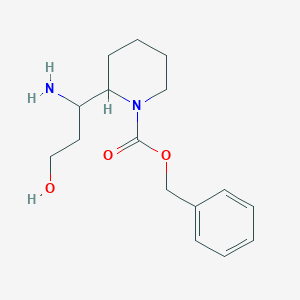
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
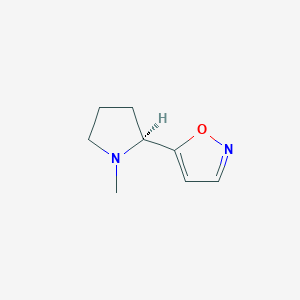
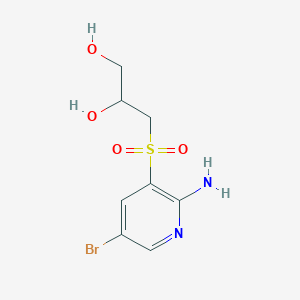
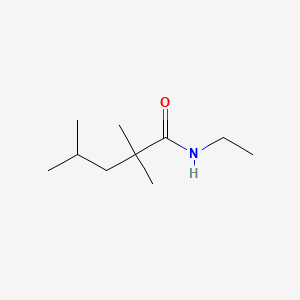
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
